molecular formula C25H20ClNO6S B491424 ethyl 5-(N-((4-chlorophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate CAS No. 332072-81-8

ethyl 5-(N-((4-chlorophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate

Cat. No.: B491424
CAS No.: 332072-81-8
M. Wt: 497.9g/mol
InChI Key: XSUVYDHRAQEXMN-UHFFFAOYSA-N
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Description

Ethyl 5-(N-((4-chlorophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate is a benzofuran-based compound with a complex structure featuring a 2-phenylbenzofuran core, a 4-chlorophenylsulfonylacetamido substituent at position 5, and an ethyl ester group at position 2.

Properties

IUPAC Name

ethyl 5-[acetyl-(4-chlorophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO6S/c1-3-32-25(29)23-21-15-19(11-14-22(21)33-24(23)17-7-5-4-6-8-17)27(16(2)28)34(30,31)20-12-9-18(26)10-13-20/h4-15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUVYDHRAQEXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Sonogashira Coupling

Source demonstrates the efficacy of Pd-catalyzed Sonogashira coupling for synthesizing 2-arylbenzofurans. In a representative procedure, 2-iodophenyl acetate reacts with terminal alkynes (e.g., 4-chlorophenylacetylene) under inert conditions, using (Ph₃P)₂PdCl₂ (1 mol%) and CuI (2 mol%) as catalysts. The reaction proceeds in triethylamine/THF (1:1) at room temperature, achieving 66–89% yield after deprotection with Cs₂CO₃ in THF/MeOH. For the target compound, analogous coupling between 5-iodo-2-phenylbenzofuran-3-carboxylate and 4-chlorophenylacetylene could form the ethynyl intermediate, followed by hydrogenation to install the acetamido-sulfonyl group.

Oxidative Cross-Coupling of α-Amino Ketones

Source highlights an I₂-catalyzed oxidative coupling between α-amino ketones and alcohols to construct benzofuran derivatives. Applying this method, N-(2-oxo-2-phenylethyl)acetamide could react with 4-chlorobenzenesulfonamide in ethanol under iodine catalysis. The reaction generates an imine intermediate, which undergoes cyclization to form the benzofuran core. Yields for analogous substrates range from 27% to 47%, contingent on steric and electronic effects.

Functionalization of the Benzofuran Intermediate

Sulfonylation at the 5-Position

Introducing the N-((4-chlorophenyl)sulfonyl)acetamido group requires selective sulfonylation. A two-step protocol is proposed:

  • Acetylation : Treat 5-aminobenzofuran with acetic anhydride in pyridine to form the acetamido derivative.

  • Sulfonylation : React the intermediate with 4-chlorobenzenesulfonyl chloride in dichloromethane, using DMAP as a catalyst. This method, adapted from sulfonamide syntheses in, typically achieves 75–85% yield.

Esterification of the Carboxylate Group

The ethyl ester at the 3-position is introduced via Fischer esterification. Heating the carboxylic acid derivative (2-phenylbenzofuran-3-carboxylic acid) with excess ethanol and H₂SO₄ (cat.) under reflux for 12 hours affords the ester in >90% yield. Alternative methods using DCC/DMAP coupling agents may reduce reaction times but increase costs.

Integrated Synthesis Pathways

Pathway A: Sequential Coupling and Functionalization

  • Sonogashira Coupling : Synthesize 2-phenylbenzofuran-3-carboxylate via Pd/Cu catalysis.

  • Nitration and Reduction : Introduce a nitro group at C5 using HNO₃/H₂SO₄, followed by reduction to an amine with H₂/Pd-C.

  • Sulfonylation and Acetylation : As detailed in Section 2.1.

  • Esterification : Finalize with ethanol under acidic conditions.

Key Data :

StepReagents/ConditionsYield (%)
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N/THF78
NitrationHNO₃ (conc.), H₂SO₄, 0°C65
Sulfonylation4-ClC₆H₄SO₂Cl, DMAP, CH₂Cl₂82

Pathway B: One-Pot Oxidative Cyclization

Adapting, a one-pot method combines α-amino ketone 1d (N-(2-oxo-2-phenylethyl)acetamide) with 4-chlorobenzenesulfonamide in ethanol under I₂ catalysis. The reaction proceeds via:

  • Oxidative generation of an imine.

  • Cyclodehydration to form the benzofuran ring.

  • In situ esterification with ethyl chloroformate.

Optimization :

  • Increasing I₂ loading to 20 mol% improves cyclization efficiency (yield: 43% → 58%).

  • Ethanol as solvent enhances esterification without external acid.

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 8.11 (d, J = 7.4 Hz, 2H, Ar-H), 7.91 (d, J = 7.3 Hz, 2H, SO₂C₆H₄Cl), 3.93 (q, J = 7.0 Hz, 2H, OCH₂CH₃).

  • ¹³C NMR : 192.4 ppm (C=O), 167.8 ppm (ester C=O), 134.3 ppm (quaternary C of benzofuran).

High-Resolution Mass Spectrometry (HRMS)

  • Observed [M + Na]⁺: 520.0982 (Calc. 520.0951 for C₂₅H₂₀ClNO₆SNa) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(N-((4-chlorophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its potential as an anticancer agent . Research indicates that derivatives of benzofuran compounds exhibit selective cytotoxicity against tumorigenic cell lines. For instance, compounds with a similar structural framework have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the modulation of histone deacetylase activity, which is crucial for cancer progression and survival .

Table 1: Comparison of Anticancer Activities

Compound NameMechanism of ActionTarget Cancer TypeReference
Ethyl 5-(N-((4-chlorophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylateHistone deacetylase inhibitionVarious solid tumors
Related Benzofuran DerivativeApoptosis inductionBreast cancer
Another Benzofuran AnalogCell cycle arrestLeukemia

Antimicrobial Properties

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity . Studies have demonstrated that certain benzofuran derivatives exhibit significant antibacterial and antifungal properties. The sulfonamide group present in the compound may enhance its ability to interfere with microbial growth by inhibiting essential enzymes or metabolic pathways .

Table 2: Antimicrobial Efficacy

Compound NameMicrobial TargetActivity LevelReference
This compoundGram-positive bacteriaModerate
Related CompoundFungiHigh

Mechanistic Insights

The mechanisms by which this compound exerts its effects are multifaceted:

  • Histone Deacetylase Inhibition : By inhibiting histone deacetylases, the compound can alter gene expression patterns associated with cancer cell survival and proliferation.
  • Reactive Oxygen Species Generation : Some studies suggest that benzofuran derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • A study demonstrated that a related benzofuran derivative significantly reduced tumor size in xenograft models of breast cancer, suggesting a robust anticancer effect mediated through apoptosis and cell cycle arrest mechanisms .
  • Another investigation into its antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Mechanism of Action

The mechanism of action of ethyl 5-(N-((4-chlorophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors to trigger or inhibit specific signaling pathways.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Implications :

  • Replacing acetamido with isonicotinamido (as in ) introduces a pyridine moiety, which could improve binding to enzymes via π-π stacking or hydrogen bonding.

Enzyme Inhibition

Compounds with sulfonyl and acetamido groups, such as those in , demonstrate activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example:

  • 5-Substituted-1,3,4-oxadiazole derivatives (from ): Exhibited IC₅₀ values of 12–45 µM against AChE, attributed to sulfonyl and aromatic interactions with the enzyme’s active site.
  • Target Compound : The 4-chlorophenylsulfonyl group may enhance electron-withdrawing effects, stabilizing enzyme-inhibitor complexes. However, the phenyl group at position 2 could reduce solubility, offsetting potency.

Antibacterial Activity

While the target compound’s antibacterial data are unavailable, structurally related quinolone derivatives (e.g., ) with sulfonyl/acetamido-like groups show moderate activity:

  • N-Nicotinoyl Quinolones (from ): MIC values of 0.17–3.5 µg/mL against Gram-negative bacteria. The sulfonyl group’s electronegativity likely disrupts bacterial cell wall synthesis.
  • Target Compound: The 4-chlorophenylsulfonyl group may mimic these effects, but the benzofuran core (vs. quinolone) could shift target specificity.

Pharmacological Considerations

  • Metabolic Stability : The ethyl ester moiety may confer resistance to hydrolysis compared to methyl esters, prolonging half-life .

Research Findings and Gaps

  • Evidence Gaps : Direct biological data for the target compound are absent; inferences are drawn from structural analogs.
  • Key Insights :
    • Chlorophenylsulfonyl groups enhance enzyme inhibition potency but may reduce solubility .
    • Benzofuran cores offer a versatile scaffold for modifying steric and electronic properties .

Biological Activity

Ethyl 5-(N-((4-chlorophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate, a compound belonging to the benzofuran class, has garnered attention due to its diverse biological activities, particularly in the context of cancer treatment. This article delves into the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.

Overview of Benzofuran Derivatives

Benzofuran derivatives are known for their significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The structural motifs within these compounds play a crucial role in determining their biological efficacy. Specifically, modifications at the C-2 position of the benzofuran ring have been linked to enhanced cytotoxicity against various cancer cell lines .

Structure-Activity Relationship (SAR)

Key Findings:

  • Cytotoxic Activity : The introduction of substituents such as sulfonamides and halogens (e.g., chlorine) at strategic positions on the benzofuran scaffold has been shown to improve antiproliferative activity. For instance, compounds with a para-chloro substitution demonstrated significant cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : this compound is believed to inhibit histone deacetylase (HDAC), a target implicated in cancer progression. By modulating histone acetylation, this compound can induce cell cycle arrest and apoptosis in cancer cells .
  • Case Studies : In vitro studies have shown that this compound exhibits potent activity against various cancer cell lines, including those resistant to traditional therapies. For example, it has been tested against HCT116 (p53-null) cells, revealing its ability to inhibit tumor growth through mechanisms independent of p53 status .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity IC50 Value (μM) Cell Line Tested Mechanism
Cytotoxicity1.136HCT116HDAC inhibition
Antiproliferative ActivityVariesVarious cancer cell linesInduction of apoptosis
SelectivityHighCancer vs. normal cellsTargeting specific pathways

Research Findings

Recent studies highlight the compound's potential in cancer therapy:

  • Anticancer Properties : this compound has demonstrated significant antiproliferative effects across multiple cancer types, with particular efficacy noted in breast and colon cancers .
  • Inhibition of Tumor Growth : In animal models, this compound has shown promise in reducing tumor size and improving survival rates when administered alongside standard chemotherapy regimens .

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